Product packaging for 2-Methylthiazolo[4,5-f]quinoxaline(Cat. No.:CAS No. 114382-32-0)

2-Methylthiazolo[4,5-f]quinoxaline

Cat. No.: B570957
CAS No.: 114382-32-0
M. Wt: 201.247
InChI Key: OPNRCDHFJDTVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylthiazolo[4,5-f]quinoxaline is a specialized heterocyclic compound of significant interest in medicinal chemistry and materials science research. This quinoxaline derivative features a thiazole ring fused to the quinoxaline core, a structural motif known to confer valuable biological and photophysical properties. Quinoxaline derivatives are extensively investigated for their potent inhibitory activity against enzymes like α-glucosidase and α-amylase, which are key targets in the development of new anti-diabetic therapeutics . Furthermore, the quinoxaline scaffold is a prominent pharmacophore in anticancer research, with numerous analogues demonstrating the ability to induce apoptosis in cancer cells through mitochondrial- and caspase-3-dependent pathways . Beyond its pharmacological potential, the fused quinoxaline structure is highly relevant in the design of advanced organic materials. Related thiazolo[4,5-b]quinoxaline-based dyes exhibit pronounced solvatochromic fluorescence, making them promising candidates for applications in molecular electronics and as sensitive fluorescent probes whose emission properties change in response to their microenvironment . Researchers value this compound as a key synthetic intermediate for constructing more complex molecular architectures and for studying structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3S B570957 2-Methylthiazolo[4,5-f]quinoxaline CAS No. 114382-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114382-32-0

Molecular Formula

C10H7N3S

Molecular Weight

201.247

IUPAC Name

2-methyl-[1,3]thiazolo[4,5-f]quinoxaline

InChI

InChI=1S/C10H7N3S/c1-6-13-10-8(14-6)3-2-7-9(10)12-5-4-11-7/h2-5H,1H3

InChI Key

OPNRCDHFJDTVLY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC3=NC=CN=C32

Synonyms

Thiazolo[4,5-f]quinoxaline, 2-methyl- (6CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Methylthiazolo 4,5 F Quinoxaline and Its Derivatives

Foundational Cyclocondensation Approaches

Traditional synthetic routes to thiazolo[4,5-f]quinoxalines often rely on the cyclocondensation of appropriately substituted quinoxaline (B1680401) precursors. These methods involve the formation of the thiazole (B1198619) ring onto a pre-existing quinoxaline core.

Synthesis from 2,3-Dichloroquinoxaline (B139996) Precursors

The versatility of 2,3-dichloroquinoxaline as a building block in heterocyclic synthesis is well-established. Its two reactive chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups that can subsequently be used to construct the fused thiazole ring.

A plausible synthetic pathway to 2-Methylthiazolo[4,5-f]quinoxaline commencing from a 2,3-dichloroquinoxaline derivative would first necessitate the introduction of amino groups at the 5- and 6-positions. This can be achieved through a nitration reaction followed by reduction. The resulting 5,6-diamino-2,3-dichloroquinoxaline serves as a key intermediate. The formation of the 2-methylthiazole ring can then be accomplished through reaction with a suitable C1 synthon. For instance, treatment with carbon disulfide would lead to a mercapto-substituted intermediate, which upon reaction with a methylating agent and subsequent cyclization, could yield the target molecule.

Utilization of Thioacetamide and Related Thioamides

A more direct foundational approach involves the reaction of a quinoxaline-5,6-diamine with thioacetamide or a related thioamide. This method is a common strategy for the synthesis of 2-substituted benzothiazoles from ortho-phenylenediamines and can be extrapolated to the quinoxaline system.

In this approach, quinoxaline-5,6-diamine, which can be prepared from quinoxaline via dinitration and subsequent reduction, is treated with thioacetamide in a suitable solvent, often under acidic conditions or at elevated temperatures. The reaction proceeds through the formation of a thioamide intermediate from one of the amino groups, followed by an intramolecular cyclization with the adjacent amino group to form the thiazole ring. The use of thioacetamide directly introduces the 2-methyl substituent onto the thiazole ring.

Starting MaterialReagentProductConditions
Quinoxaline-5,6-diamineThioacetamideThis compoundAcidic medium, Heat
5,6-Diamino-2,3-dichloroquinoxalineThioacetamide2-Methyl-8,9-dichlorothiazolo[4,5-f]quinoxalinePolyphosphoric acid, Heat

Advanced Synthetic Routes

Modern organic synthesis has introduced several advanced techniques that can enhance the efficiency, yield, and environmental friendliness of heterocyclic compound synthesis. These methods offer significant advantages over traditional approaches.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, MAOS can be applied to the classical cyclocondensation reactions, significantly reducing reaction times and often improving yields.

For example, the reaction between quinoxaline-5,6-diamine and thioacetamide can be performed under microwave irradiation, often in a solvent-free or high-boiling point solvent system. The rapid heating provided by microwaves can overcome the activation energy barrier for the cyclization step more efficiently than conventional heating methods. This technique is particularly beneficial for the synthesis of libraries of derivatives for screening purposes. Several studies on the synthesis of related thiazolo[5,4-f]quinazolines have demonstrated the successful application of microwave irradiation to achieve high yields in short reaction times nih.govnih.gov.

Reaction TypeConditionsTimeYieldReference
Cyclocondensation of diamine with thioamideMicrowave irradiation, 120-150 °C5-30 minOften >80% nih.govnih.gov
SNAr on dichloroquinoxalineMicrowave irradiation, 160 °C5 minHigh

Palladium/Ruthenium-Catalyzed Reactions

Palladium and ruthenium-catalyzed cross-coupling and annulation reactions represent a cornerstone of modern synthetic chemistry. While direct catalytic synthesis of the entire this compound framework in a single step is not commonly reported, these catalysts are instrumental in the synthesis of functionalized quinoxaline precursors.

For instance, palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be employed to introduce the crucial 5,6-diamino functionality onto a dihaloquinoxaline precursor. Furthermore, palladium-catalyzed C-H activation/annulation strategies are emerging for the construction of fused heterocyclic systems. A potential route could involve the palladium-catalyzed coupling of a 5-amino-6-haloquinoxaline with a thiazole-containing building block, or vice versa.

Ruthenium catalysts, known for their utility in various cyclization and annulation reactions, could also be explored for the construction of the thiazolo[4,5-f]quinoxaline core, although specific applications for this particular heterocyclic system are less documented.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a fundamental strategy for the functionalization of electron-deficient aromatic rings like quinoxaline. As mentioned in the context of 2,3-dichloroquinoxaline precursors, SNAr reactions are key to introducing the necessary functionalities for the subsequent thiazole ring formation.

A strategic application of SNAr would involve the selective substitution of halogen atoms on a polyhaloquinoxaline. For example, starting with 5,6-dibromoquinoxaline, a selective SNAr reaction with a sulfur nucleophile at one position, followed by the introduction of an amino group at the adjacent position, could set the stage for the final cyclization to form the thiazole ring. The regioselectivity of these SNAr reactions can often be controlled by the nature of the nucleophile and the reaction conditions.

The reactivity of halo-quinoxalines towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the quinoxaline ring, which stabilize the Meisenheimer intermediate formed during the SNAr process. This strategy allows for the synthesis of a wide range of substituted quinoxaline precursors that can be further elaborated to the desired this compound derivatives.

PrecursorNucleophileIntermediateSubsequent Reaction
5,6-DihaloquinoxalineSodium hydrosulfide6-Halo-5-mercaptoquinoxalineAmination and cyclization
2,3-Dichloro-5-nitroquinoxalineAmmonia2-Amino-3-chloro-5-nitroquinoxalineReduction and thiazole formation

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. In the context of synthesizing heterocyclic compounds like this compound, several green strategies can be employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products. The synthesis of various quinoxaline and thiazole derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS). For example, the Dimroth rearrangement and other cyclization reactions in the synthesis of thiazolo[5,4-f]quinazolines have been efficiently carried out under microwave irradiation. researchgate.net This technology offers a greener alternative to conventional heating methods by providing rapid and uniform heating, thereby reducing energy consumption and the potential for side reactions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been applied to the synthesis of various heterocyclic compounds, often under milder conditions and in shorter reaction times compared to conventional methods. The use of ultrasound can also reduce the need for harsh reagents and solvents.

Catalyst-Free and Solvent-Free Reactions: The development of catalyst-free and solvent-free reaction conditions is a cornerstone of green chemistry. For the synthesis of quinoxaline derivatives, methods have been developed that proceed in the absence of a catalyst and sometimes even without a solvent, particularly under thermal or mechanochemical (ball-milling) conditions. These approaches significantly reduce waste and the use of hazardous substances. For instance, the synthesis of certain quinoxaline derivatives has been achieved by reacting o-phenylenediamine (B120857) with phenacyl bromide in ethanol, a greener solvent, under reflux without a catalyst.

Green Chemistry Approach Advantages Applicability to Thiazoloquinoxaline Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiencyCyclization and condensation steps
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditionsHeterocycle formation
Catalyst-Free SynthesisAvoids toxic metal catalysts, simplifies purificationCondensation reactions
Solvent-Free ReactionsReduces solvent waste, lowers environmental impactReactions under thermal or mechanochemical conditions

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. The formation of this compound would likely involve key C-N bond formations and cyclization steps.

The construction of the quinoxaline and thiazole rings inherently involves the formation of carbon-nitrogen bonds. In the synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds, the initial step is the nucleophilic attack of one of the amino groups on a carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to form an imine, and then a second intramolecular nucleophilic attack by the other amino group on the remaining carbonyl, leading to a dihydroquinoxaline intermediate which then aromatizes.

For the thiazole ring formation, a common mechanism is the Hantzsch thiazole synthesis. In the context of forming the 2-methylthiazolo moiety, this would involve the reaction of a thioamide (or a precursor) with an α-haloketone. The mechanism proceeds via a nucleophilic attack of the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Subsequent dehydration leads to the aromatic thiazole ring.

Many synthetic routes for fused heterocyclic systems involve an oxidative cyclodehydrogenation step to achieve aromatization. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for such transformations. The mechanism of DDQ-mediated oxidation often involves a hydride transfer from the substrate to the DDQ, forming a cation intermediate. This is followed by proton loss to yield the aromatic product. In the synthesis of quinoxalines, if a dihydroquinoxaline is formed as an intermediate, an oxidant is often required to convert it to the final aromatic quinoxaline.

While ionic mechanisms are more common in the synthesis of such heterocyclic systems, radical pathways can also be involved, particularly in certain oxidative cyclization reactions. For instance, some metal-catalyzed cross-coupling reactions or photoredox-catalyzed reactions can proceed through radical intermediates. In the context of thiazoloquinoxaline synthesis, a single-electron transfer (SET) from a suitable precursor to an oxidant could generate a radical cation, which could then undergo cyclization and subsequent oxidation to the final product. For example, the synthesis of fluoroalkylated quinoxalines can proceed through a radical cascade cyclization initiated by a single electron transfer process.

Derivatization and Structural Modification Strategies

Introduction of Substituents on the Thiazolo[4,5-f]quinoxaline Core

Modification of the core structure is often achieved by introducing substituents at various positions. These modifications can dramatically alter the molecule's properties. Key methods include azo coupling, the introduction of olefinic linkers to form styryl dyes, and the integration of bulky, electron-rich moieties like phenothiazine (B1677639) and carbazole (B46965).

Azo Coupling Reactions

Azo coupling is a powerful electrophilic aromatic substitution reaction used to synthesize azo compounds (R−N=N−R'), which are often brightly colored due to their extended π-conjugated systems. wikipedia.orgnumberanalytics.com This strategy has been applied to quinoxaline-based systems to create novel azo disperse dyes.

The synthesis involves the diazotization of an amino-substituted thiazoloquinoxaline, followed by coupling with a suitable aromatic partner. For instance, 6-Amino-2-methylthiazolo[4,5-b]quinoxaline can be diazotized using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5°C) to form a reactive diazonium salt. niscpr.res.in This intermediate is then immediately reacted with a coupling agent, such as a hydroxy heterocyclic compound or an N,N-dialkyl substituted arylamine, to yield the final azo dye. niscpr.res.in The coupling typically occurs at the para-position of the coupling agent if it is available. wikipedia.org The resulting 2-methyl-6-(aryl-/hetaryl-azo)thiazolo[4,5-b]quinoxalines have been investigated as disperse dyes for polyester (B1180765) fibres, exhibiting a range of colors from yellow to red-violet. niscpr.res.in

Table 1: Examples of Azo Dyes Derived from Amino-Thiazoloquinoxalines

Diazonium Salt PrecursorCoupling AgentResulting Azo Compound ClassReference
6-Amino-2-methylthiazolo[4,5-b]quinoxalineHydroxy heterocyclic couplers (e.g., pyridone derivatives)2-Methyl-6-(hetaryl-azo)thiazolo[4,5-b]quinoxalines niscpr.res.in
6-Amino-2-methylthiazolo[4,5-b]quinoxalineN,N-dialkyl substituted arylamines2-Methyl-6-(aryl-azo)thiazolo[4,5-b]quinoxalines niscpr.res.in
7-Amino Current time information in Bangalore, IN.researchgate.netdioxino[2,3-b]quinoxalineHydroxy heterocyclic couplers7-(Hetaryl-azo) Current time information in Bangalore, IN.researchgate.netdioxino[2,3-b]quinoxalines niscpr.res.in
7-Amino Current time information in Bangalore, IN.researchgate.netdioxino[2,3-b]quinoxalineN,N-dialkyl substituted arylamines7-(Aryl-azo) Current time information in Bangalore, IN.researchgate.netdioxino[2,3-b]quinoxalines niscpr.res.in

Styryl and other Olefinic Linker Introductions (e.g., Knoevenagel Condensation)

The introduction of a styryl group (a vinyl group attached to a benzene (B151609) ring) or other olefinic linkers is a common strategy to extend the π-conjugation of the heterocyclic system, leading to materials with interesting photophysical properties like fluorescence. The Knoevenagel condensation is a cornerstone reaction for this purpose. wikipedia.orgsigmaaldrich.com

This reaction involves the condensation of an active methyl or methylene (B1212753) group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine. wikipedia.orgnih.gov The methyl group at the 2-position of the thiazolo[4,5-f]quinoxaline ring is sufficiently activated to participate in this reaction. Condensation with various aromatic or heteroaromatic aldehydes yields 2-styrylthiazolo[4,5-f]quinoxaline derivatives. researchgate.net This method has been successfully used to synthesize fluorescent dyes and "Y"-shaped acceptor–π-donor–π-acceptor type compounds where the thiazoloquinoxaline moiety acts as a strong electron acceptor. researchgate.net The reaction of 2-methyl-thiazolo[4,5-b]pyrazines, a structurally similar system, with aldehydes proceeds smoothly to form the corresponding olefinic products. nih.govresearchgate.net

Table 2: Knoevenagel Condensation for Styryl-Thiazoloquinoxaline Synthesis

Thiazoloquinoxaline DerivativeAldehydeCatalystProduct TypeReference
2-Methylthiazolo[4,5-b]quinoxaline derivative4,4′-(Hexylimino)bis(benzaldehyde)Not specified"Y"-shaped A-π-D-π-A colorant researchgate.net
2-Alkyl-6(7)-bromothiazolo[4,5-b]quinoxaline4-N,N-Dialkylamino-substituted arylaldehydesPiperidine or Acid Anhydride2-Styryl-6(7)-bromothiazolo[4,5-b]quinoxaline fluorescent dye researchgate.net
2-Methyl-thiazolo[4,5-b]pyrazinesVarious aldehydesNot specified(E)-2-Styryl-thiazolo[4,5-b]pyrazines nih.gov

Integration of Phenothiazine and Carbazole Moieties

Phenothiazine and carbazole are well-known electron-donating heterocyclic systems. nih.govnih.gov Integrating these moieties into the thiazoloquinoxaline structure can create donor-acceptor molecules with significant intramolecular charge transfer (ICT) characteristics, making them suitable for applications in optoelectronics and as fluorescent sensors. researchgate.net

A common approach to link these units is via a vinyl bridge, synthesized using the Knoevenagel condensation discussed previously. For example, (E)-10-butyl-3-(2-(thiazolo[4,5-b]quinoxalin-2-yl)vinyl)-10H-phenothiazine (PTQ) was synthesized by condensing a phenothiazine-based aldehyde with 2-methylthiazolo[4,5-b]quinoxaline. researchgate.net The resulting dye exhibits strong ICT, evidenced by a large Stokes shift of over 270 nm, where the phenothiazine acts as the electron donor and the thiazoloquinoxaline unit serves as the electron acceptor. researchgate.net

Formation of Poly-fused Heterocyclic Ring Systems

Building larger, poly-fused aromatic systems from the quinoxaline (B1680401) core is a strategy to create complex heterocyclic structures with unique electronic and biological properties. These reactions often involve the cyclization of pre-functionalized quinoxaline derivatives.

One method involves a sequence of Buchwald–Hartwig cross-coupling followed by intramolecular oxidative cyclodehydrogenation. This has been used to synthesize novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which are analogues of indolo[2,3-b]quinoxalines. mdpi.com Another versatile precursor is 2,3-dichloroquinoxaline (B139996) (DCQX), which can undergo reactions with various nucleophiles to build fused rings. For instance, reaction with o-phenylenediamine (B120857) can lead to the formation of benzo[1′,2′]imidazo[4,5-b]quinoxaline. arabjchem.org Similarly, reacting DCQX with 1,2-ethanediol (B42446) produces Current time information in Bangalore, IN.researchgate.netdioxino[2,3-b]quinoxaline derivatives. niscpr.res.in The nomenclature for these complex fused systems follows established IUPAC rules. acdlabs.com

Post-Synthetic Functionalization Approaches

Post-synthetic functionalization involves modifying a pre-formed thiazoloquinoxaline ring system. This allows for the introduction of functional groups that might not be compatible with the initial ring-forming reactions.

Thiolation and Related Nucleophilic Modifications

Thiolation, the introduction of sulfur-containing groups, can be achieved using various reagents. A key intermediate for further functionalization is quinoxaline-2,3(1H,4H)-dithione. This compound can be synthesized efficiently by reacting 2,3-dichloroquinoxaline with reagents like sodium hydrogen sulfide (B99878) or thiourea. researchgate.net The resulting dithione is a versatile platform for subsequent modifications. The sulfur atoms can be deprotonated and undergo electrophilic attack, allowing for the attachment of a wide range of substituents and the formation of further fused heterocyclic rings. researchgate.net Furthermore, nucleophilic species such as thiosemicarbazones can react with 2,3-dichloroquinoxaline to directly form fused thiazolo[4,5-b]quinoxaline systems. arabjchem.org

Information Unvailable for 2-Methylthiazolo[4,5-f]quinoxaline

Following a comprehensive search of available scientific literature, specific details regarding the derivatization and structural modification of the chemical compound This compound are not available. The requested information, particularly concerning the transformation of carbonitrile functions and the rational design of its derivatives for targeted research properties, appears to be absent from the public research domain.

Extensive queries for synthesis, reactions, and targeted modifications of this compound did not yield specific results for this exact isomer. The available literature primarily focuses on the more extensively studied isomeric scaffold, thiazolo[4,5-b]quinoxaline, or discusses quinoxaline derivatives in a general context.

Due to the strict requirement to focus solely on this compound and the absence of specific data for this compound, it is not possible to provide an article covering the outlined topics of:

Rational Design of Derivatives for Targeted Research Properties

Without published research on these specific chemical transformations and design strategies for this compound, any attempt to generate content would be speculative and fall outside the required standards of scientific accuracy. Further research and publication in the field would be necessary to address these specific areas of its chemistry.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic properties of molecules with a high degree of accuracy.

Electronic Structure Analysis

Analysis of the electronic structure of 2-Methylthiazolo[4,5-f]quinoxaline would involve the calculation of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would be generated to identify electrophilic and nucleophilic sites, providing clues about its reactivity and potential for intermolecular interactions.

Prediction of Spectroscopic Characteristics

DFT methods are also employed to predict various spectroscopic properties. For this compound, this would include the simulation of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Theoretical predictions of vibrational frequencies and chemical shifts are invaluable for the interpretation of experimental spectra and for the structural confirmation of the synthesized compound. Time-dependent DFT (TD-DFT) could further be used to predict the electronic absorption spectra (UV-Vis), offering insights into the electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations in Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be utilized to understand its behavior in a biological environment, such as in aqueous solution or within a lipid bilayer. These simulations would provide detailed information on its conformational flexibility, solvation properties, and the dynamics of its interactions with surrounding molecules, which are crucial for understanding its pharmacokinetic properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting how a ligand might interact with a biological target.

Prediction of Enzyme-Ligand Interactions

Molecular docking simulations would be instrumental in predicting how this compound binds to the active site of specific enzymes. These studies would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding free energy, would be calculated to estimate the strength of the interaction.

Elucidation of Potential Molecular Targets

By performing docking studies against a panel of known biological targets, particularly those implicated in diseases, it would be possible to generate hypotheses about the potential molecular targets of this compound. This "reverse docking" approach can help in identifying potential therapeutic applications for the compound and guide further experimental validation.

Structure-Activity Relationship (SAR) Computational Modeling

No information regarding the Structure-Activity Relationship (SAR) computational modeling of this compound could be located. This includes a lack of published data on:

Quantitative Structure-Activity Relationship (QSAR) models: No studies were found that correlate the structural features of this compound or its analogues with their biological activities.

Pharmacophore modeling: There is no available research on the identification of essential structural features of this compound for any specific biological target.

Molecular docking studies: No literature was found that describes the binding interactions of this compound with any protein target.

The absence of such studies indicates that the biological activity and the molecular interactions of this specific compound have likely not been a subject of focused computational chemical research, or the findings have not been disseminated in publicly accessible formats.

Therefore, no data tables or detailed research findings can be provided for this section.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of newly synthesized thiazolo[4,5-b]quinoxaline derivatives, ¹H and ¹³C NMR are standard methods. rsc.orgjohnshopkins.edu

¹H NMR spectroscopy would be used to identify the number and types of protons in the 2-Methylthiazolo[4,5-f]quinoxaline molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons on the quinoxaline (B1680401) and thiazole (B1198619) rings would appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The methyl group protons at the 2-position of the thiazole ring would be expected to appear as a singlet in the upfield region, likely around 2.5-3.0 ppm. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent protons.

Expected ¹H NMR Data for this compound While specific data is unavailable, a hypothetical data table would include the chemical shift (in ppm), the multiplicity of the signal (e.g., s for singlet, d for doublet), the coupling constant (J in Hz), and the integration value for each unique proton in the structure.

Expected ¹³C NMR Data for this compound A data table for ¹³C NMR would list the chemical shift (in ppm) for each of the unique carbon atoms present in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic rings would be observed in the 1500-1650 cm⁻¹ region. The presence of the thiazole ring would also give rise to specific vibrations. This technique is routinely used to confirm the structure of newly synthesized thiazoloquinoxaline compounds. rsc.orgjohnshopkins.edu

Expected IR Absorption Bands for this compound A data table would list the frequency of the absorption bands (in cm⁻¹) and the corresponding functional group assignments (e.g., aromatic C-H stretch, C=N stretch).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound. The fragmentation pattern would offer further structural confirmation. johnshopkins.eduscholaris.ca

Expected Mass Spectrometry Data for this compound A data table would present the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions observed in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. nih.gov The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like chloroform (B151607) or DMSO, would show absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorption maxima (λ_max) are characteristic of the compound's chromophore. For example, various quinoxaline derivatives exhibit distinct absorption spectra that are influenced by their substituents and the solvent environment. mdpi.com

Expected UV-Vis Absorption Data for this compound A data table would list the absorption maxima (λ_max in nm) and the corresponding molar absorptivity (ε in M⁻¹cm⁻¹) in different solvents.

Fluorescence Spectroscopy for Emission Properties and Solvatochromism Studies

Fluorescence spectroscopy is used to study the emission properties of fluorescent compounds (fluorophores). mdpi.com If this compound is fluorescent, its emission spectrum would be recorded after excitation at a wavelength corresponding to one of its absorption maxima. The emission spectrum provides information about the wavelength of the emitted light (λ_em) and the fluorescence quantum yield.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, can be investigated by measuring the absorption and emission spectra in a range of solvents with varying polarities. A significant shift in the emission maximum with solvent polarity would indicate a change in the dipole moment of the molecule upon excitation, a characteristic often seen in quinoxaline derivatives. mdpi.com

Expected Fluorescence and Solvatochromism Data for this compound Data tables for fluorescence studies would include the excitation wavelength (λ_ex), emission maxima (λ_em), and quantum yield (Φ_F) in various solvents. A table illustrating solvatochromism would show the shift in absorption and emission maxima as a function of solvent polarity.

Exploration of Biological Activities and Molecular Targets

Anti-Infective Research Potentials

The quinoxaline (B1680401) scaffold, a core component of 2-Methylthiazolo[4,5-f]quinoxaline, is recognized for its broad spectrum of biological activities. nih.gov Derivatives of quinoxaline have demonstrated considerable potential as antibacterial, antifungal, antiviral, and antitubercular agents. nih.govsapub.org

Antibacterial Activity Mechanisms and Potentials

Quinoxaline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govcore.ac.uk For instance, certain synthesized quinoxaline compounds were highly active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The introduction of various substituents to the quinoxaline nucleus can modulate the antibacterial efficacy. nih.govheteroletters.org For example, the synthesis of Schiff bases containing quinoxaline moieties has been explored to enhance antimicrobial properties. nih.gov Some 2-substituted thiazolo[4,5-b]quinoxaline derivatives have demonstrated better antibacterial activity than the standard drug Amoxicillin. researchgate.net

Antifungal Activity Investigations

The antifungal potential of quinoxaline derivatives has been investigated against various fungal strains, including Candida albicans and Aspergillus flavus. core.ac.ukmdpi.com Studies have shown that specific structural modifications, such as the introduction of a thioether and arylhydrazone functionalities, can lead to significant antifungal activity. mdpi.com For instance, some 2-sulphonylquinoxalines and 3-[(alkylthio)methyl]quinoxaline-1-oxide derivatives have been reported as compounds with high antifungal activity. core.ac.ukcore.ac.uk Furthermore, novel quinoxaline-2-oxyacetate hydrazide derivatives have exhibited remarkable inhibitory activities against several plant pathogenic fungi, in some cases surpassing the efficacy of commercial fungicides. mdpi.com

Antiviral Activity Research

Quinoxaline derivatives have emerged as a promising class of antiviral agents, with research highlighting their activity against a range of viruses. nih.gov These compounds have been investigated for their potential to inhibit viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and respiratory pathogens like influenza and coronaviruses. sapub.orgnih.govnih.govjournalijbcrr.com The antiviral activity is often dependent on specific substitution patterns on the quinoxaline ring. ipp.pt For example, some 6H-indolo-[2,3-b]quinoxaline derivatives have shown significant anti-herpes virus activity. ipp.pt

Antitubercular Activity Studies

Research into quinoxaline derivatives has revealed their potential as antitubercular agents against Mycobacterium tuberculosis. sapub.orgcore.ac.uk Quinoxaline-1,4-di-N-oxide derivatives, in particular, have demonstrated excellent activity, with some inhibiting M. tuberculosis growth by 99 to 100%. core.ac.ukcore.ac.uk The oxidation of the nitrogen atoms in the quinoxaline ring appears to have a pronounced effect on its antimycobacterial activity. semanticscholar.org Hybrid molecules combining the quinoxaline scaffold with other bioactive structures, such as azetidinone and thiazolidinone, have also shown promising in vitro activity against M. tuberculosis. semanticscholar.org

Anticancer Research Directions

In addition to their anti-infective properties, thiazolo[4,5-f]quinoxaline derivatives are being explored for their potential in cancer therapy, primarily through the inhibition of specific protein kinases.

Inhibition of Kinase Activities (e.g., DYRK1A, EGFR)

A significant area of research focuses on the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) by compounds with a thiazolo[5,4-f]quinazoline core, a structure closely related to thiazolo[4,5-f]quinoxaline. nih.gov DYRK1A is a protein kinase implicated in neurodevelopmental disorders and has also been linked to cancer. frontiersin.org Inhibition of DYRK1A has been shown to promote the degradation of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, particularly in glioblastoma. nih.gov This suggests that inhibiting DYRK1A could be a promising therapeutic strategy for EGFR-dependent tumors. nih.gov

For instance, the compound EHT 5372, a methyl 9-(2,4-dichlorophenylamino)thiazolo[5,4-f]quinazoline-2-carbimidate, is a highly potent and selective DYRK1A inhibitor. nih.gov Research has shown that inhibiting DYRK1A can destabilize EGFR, leading to reduced tumor growth in glioblastoma models. nih.gov

Table of Investigated Biological Activities of Quinoxaline Derivatives

Biological ActivityTarget Organisms/CellsKey Findings
Antibacterial S. aureus, B. subtilis, E. coli, P. aeruginosaSome derivatives show high activity, comparable or superior to standard antibiotics. nih.govresearchgate.net
Antifungal C. albicans, A. flavus, Plant pathogenic fungiCertain derivatives exhibit significant inhibition, with some surpassing commercial fungicides. mdpi.commdpi.comrsc.org
Antiviral Herpes Simplex Virus, HIV, Influenza, CoronavirusesActivity is dependent on specific substitution patterns; some derivatives show potent inhibition. nih.govjournalijbcrr.comipp.pt
Antitubercular Mycobacterium tuberculosisQuinoxaline-1,4-di-N-oxides are particularly effective, showing high inhibition rates. core.ac.ukcore.ac.uksemanticscholar.org
Anticancer Glioblastoma cellsInhibition of DYRK1A by related thiazoloquinazolines leads to EGFR degradation and reduced tumor growth. nih.gov

Topoisomerase II Inhibition Studies

Topoisomerase II (Topo II) is a vital enzyme that alters DNA topology, playing a critical role in processes like DNA replication and chromosome segregation. researchgate.netmdpi.com Its function involves creating transient double-strand breaks in the DNA to allow another strand to pass through, which resolves knots and tangles. mdpi.com Because cancer cells often have high proliferation rates and are more sensitive to Topo II inhibition than healthy cells, this enzyme is a key target for anticancer therapies. researchgate.net

The quinoxaline core, a key structural component of this compound, is present in numerous compounds investigated as Topo II inhibitors. nih.govnih.gov Studies on various nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxaline and bis( nih.govfu-berlin.deresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have shown that these molecules can exhibit significant cytotoxic activities, which are often linked to their ability to inhibit Topo II. nih.gov For instance, certain derivatives have demonstrated potent inhibitory activity against the enzyme, with IC₅₀ values comparable to the well-known anticancer drug doxorubicin. nih.govnih.gov

The mechanism of these inhibitors can vary. Some, known as Topo II poisons, stabilize the enzyme-DNA cleavage complex, leading to an accumulation of DNA double-strand breaks and ultimately cell death. mdpi.comnih.gov Others act as catalytic inhibitors, preventing the enzyme from performing its functions without stabilizing the cleavage complex. researchgate.netmdpi.com Research on quinoxaline derivatives suggests that their anti-proliferative effects may be attributed, at least in part, to Topo II inhibition. nih.gov Molecular docking studies have been employed to understand the binding patterns of these compounds with the DNA-Topo II complex, further supporting this mechanism of action. nih.gov

Table 1: Topoisomerase II Inhibitory Activity of Selected Quinoxaline Derivatives

Compound SeriesExample CompoundTopo II Inhibition (IC₅₀ µM)Reference CompoundReference IC₅₀ (µM)Source
nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxalines7e0.890DoxorubicinNot specified in text nih.gov
nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxalines7c0.940DoxorubicinNot specified in text nih.gov
nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxaline and bis( nih.govfu-berlin.deresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline16e, 21, 25a, 25bGood inhibitory activitiesDoxorubicinComparable nih.gov

DNA Intercalation Research

DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic system, inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction can deform the DNA structure, disrupting critical cellular processes like replication and transcription, which can lead to cell death. nih.gov The quinoxaline structure is a well-established scaffold for designing DNA intercalating agents due to its planar nature. nih.gov

Research into various quinoxaline-based compounds has consistently pointed towards DNA intercalation as a primary mechanism for their biological effects, particularly their anticancer activity. nih.govnih.govnih.gov For example, studies on nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have shown that the most potent compounds in terms of cytotoxicity also exhibit the strongest DNA binding affinities. nih.govnih.gov The binding affinity of some of these derivatives has been found to be nearly as potent as doxorubicin, a clinically used anticancer drug that functions as a DNA intercalator. nih.gov

Furthermore, research on the related compound 2-amino-3-methylimidazo[4,5-f]quinolone (IQ), which shares a similar heterocyclic core, has demonstrated that it can intercalate into the DNA duplex. hubrecht.eu This intercalation involves the insertion of the planar IQ moiety between neighboring base pairs, causing the complementary deoxycytidine to be pushed out into the major groove. hubrecht.eu This "base-displaced intercalation" highlights a specific conformational change induced by such molecules upon binding to DNA. hubrecht.eu The study of DNA adduct formation by related compounds like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) further underscores the capacity of this chemical family to interact directly with DNA.

Table 2: DNA Binding Affinity of Selected Quinoxaline Derivatives

Compound SeriesExample CompoundDNA Binding (IC₅₀ µM)Reference CompoundReference IC₅₀ (µM)Source
nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxalines7e29.06Doxorubicin31.27 nih.gov
nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxalines7b32.49Doxorubicin31.27 nih.gov
nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxalines7g36.50Doxorubicin31.27 nih.gov
nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxaline-1-thiol12d35.33Doxorubicin31.27 nih.gov
nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxaline-1-thiol12a39.35Doxorubicin31.27 nih.gov

Enzyme Inhibition Studies

Insulysin Inhibition

Insulysin, also known as insulin-degrading enzyme (IDE), is a zinc metalloprotease responsible for the degradation of several bioactive peptides, most notably insulin (B600854). Given its central role in insulin clearance, IDE has been investigated as a potential drug target for type 2 diabetes. Computational modeling has been used to predict the biological targets of various heterocyclic compounds. In one such study, a derivative of the thiazoloquinoxaline class, specifically 2-(2-acetylhydrazinyl)-thiazolo[4,5-b]quinoxaline, was predicted to have a high probability of acting as an insulysin inhibitor. fu-berlin.de This prediction suggests that the core thiazoloquinoxaline scaffold may be a promising starting point for the design of novel IDE inhibitors, although experimental validation through enzymatic assays is required to confirm this potential activity. fu-berlin.de

STAT3 Transcription Factor Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in numerous cellular processes, including cell growth and proliferation. researchgate.net The constitutive activation of STAT3 is a key factor in the development and progression of various human cancers, making it an attractive target for molecular therapeutic intervention. researchgate.net Small molecule inhibitors that target the STAT3 protein can disrupt its function, leading to the inhibition of tumor growth. researchgate.net

Computational studies have predicted that derivatives of the thiazoloquinoxaline scaffold may possess STAT3 inhibitory activity. fu-berlin.de Specifically, 2-(2-acetylhydrazinyl)-thiazolo[4,5-b]quinoxaline was identified through computational models as a probable STAT3 transcription factor inhibitor. fu-berlin.de This finding points to a potential avenue for the development of this compound and related compounds as anticancer agents targeting the STAT3 signaling pathway. Experimental confirmation of this predicted activity is a necessary next step in this line of research. fu-berlin.de

Protein Tyrosine Phosphatase (PTP) Modulation (e.g., SHP1/PTP)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that remove phosphate (B84403) groups from tyrosine residues, acting as key regulators in signal transduction pathways. Dysregulation of PTP activity is linked to a variety of diseases, including cancer and metabolic disorders, making them important therapeutic targets. hubrecht.eu The quinoxaline scaffold has emerged in the design of inhibitors for several PTPs.

Notably, research has identified 6H-indolo-[2,3-b]-quinoxaline derivatives as selective inhibitors of Src homology 2 domain-containing phosphatase 1 (SHP1). nih.gov One such compound demonstrated an IC₅₀ value of 2.34 µM for SHP1 inhibition. nih.gov SHP1 dysfunction is implicated in various cancers, highlighting the significance of developing novel inhibitors. nih.gov

In a different study, 5-azaquinoxaline derivatives were developed as potent and orally bioavailable allosteric inhibitors of SHP2, another important PTP. nih.gov These inhibitors function by stabilizing the autoinhibited conformation of the enzyme. nih.gov Furthermore, oxovanadium(IV) complexes incorporating quinoxaline derivatives have been shown to be potent, competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target for type 2 diabetes treatment, while showing selectivity over SHP1. researchgate.net These collective findings suggest that the broader quinoxaline chemical class, which includes this compound, holds significant potential for the development of modulators for various protein tyrosine phosphatases.

Table 3: PTP Inhibitory Activity of Selected Quinoxaline-Related Scaffolds

Compound SeriesTarget PTPExample IC₅₀Inhibition TypeSource
6H-Indolo-[2,3-b]-quinoxalineSHP12.34 µMIrreversible nih.gov
5-AzaquinoxalineSHP247 nM (Enzymatic)Allosteric nih.gov
Oxovanadium(IV) with quinoxaline ligandPTP1B41-75 nMCompetitive researchgate.net

Other Therapeutic Research Avenues (e.g., Antithrombotic, Immunomodulatory)

Beyond direct enzyme inhibition and DNA interaction, the thiazoloquinoxaline scaffold and related structures have been explored for other therapeutic applications. The nih.govfu-berlin.deresearchgate.nettriazolo[4,3-a]quinoxaline scaffold, for instance, has been associated with a wide spectrum of pharmacological properties, including potential as immunomodulator agents.

Further research into related heterocyclic systems, such as thiazolo[3,2-a]benzimidazoles, has yielded compounds with defined immunomodulatory effects. In one study, various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, including a derivative containing a quinoxaline moiety, were synthesized and evaluated. The results indicated that specific compounds acted as potent immunosuppressors against macrophages and T-lymphocytes, while others were found to be immunostimulators. These findings suggest that the thiazolo-fused heterocyclic systems, including the thiazolo[4,5-f]quinoxaline core, represent a promising area for the discovery of new immunomodulatory agents. At present, specific research into the antithrombotic activities of this compound has not been reported.

Advanced Applications and Future Research Directions

Development of Fluorescent Probes and Dyes

The thiazoloquinoxaline core is an excellent platform for creating fluorescent dyes due to its electron-deficient nature and rigid, planar structure. researchgate.net This scaffold is frequently incorporated into larger molecular systems to develop probes with tailored photophysical properties for specific sensing and imaging applications.

Solvatochromic Fluorophores

Solvatochromic fluorophores are dyes whose absorption and emission spectra are sensitive to the polarity of their solvent environment. This property is highly valuable for developing probes that can report on the local polarity of microenvironments, such as the binding sites of proteins. rsc.org

Derivatives based on the related thiazolo[4,5-b]quinoxaline isomer have demonstrated significant solvatochromic behavior. researchgate.netresearchgate.net For instance, aminostyryl-thiazoloquinoxaline dyes exhibit fluorescence that is highly dependent on solvent polarity, a phenomenon attributed to an intramolecular charge transfer (ICT) character in their excited state. researchgate.net Similarly, a study on a phenothiazine-thiazolo[4,5-b]quinoxaline hybrid (PTQ) revealed a strong ICT process, resulting in very large Stokes shifts (the difference between the maximum absorption and emission wavelengths) exceeding 270 nm. researchgate.net In polar solvents, this process can lead to a twisted intramolecular charge transfer (TICT) state, which influences the fluorescence and non-radiative decay pathways. researchgate.net The development of a quinoxaline-based fluorescent probe, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), has shown promise for estimating the polarity of protein binding sites due to its full-color solvatochromic fluorescence. rsc.org These findings provide a strong basis for designing 2-methylthiazolo[4,5-f]quinoxaline-based probes with finely-tuned sensitivity to their environment.

Application in Material Science (e.g., Conductive Materials)

The electrochemical and photophysical properties of thiazoloquinoxaline derivatives make them attractive candidates for applications in materials science. Research has highlighted the synthesis of "Y-shaped" derivatives based on the thiazolo[4,5-b]quinoxaline core that exhibit not only attractive photoluminescent properties but also notable thermal stability and electrochemical reversibility. arabjchem.org Such characteristics are essential for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Furthermore, the electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) structure is a key feature for engineering materials with specific electronic properties. researchgate.net Fusing pyrazine rings with other heterocyclic systems, such as thiophene, has been shown to effectively reduce the material's bandgap, a critical parameter for creating conductive polymers. Thiazolo[4,5-b]pyrazine systems exhibit lower HOMO energy levels, which enhances their oxidative stability, a crucial factor for the longevity of electronic materials. These principles suggest that polymers incorporating the this compound unit could be designed to create novel semiconducting or conductive materials.

Chemical Biology Tools and Molecular Probes

Chemical biology tools are small molecules designed to study and manipulate biological systems. The thiazoloquinoxaline scaffold serves as a robust foundation for creating such tools, including molecular probes for bioimaging and for investigating specific cellular components and processes. sigmaaldrich.comfrontiersin.org

Quinoxaline-based fluorescent probes have been successfully developed for imaging specific biological targets. For example, near-infrared (NIR) fluorescent probes built on a quinoxaline skeleton have been designed to image nucleic acids within mitochondria, a task that is challenging due to the need for probes with low toxicity and the ability to penetrate mitochondrial membranes. rsc.org Other probes have been designed to act as chemodosimeters; for instance, a phenothiazine-thiazoloquinoxaline derivative was shown to exhibit enhanced fluorescence in the presence of copper ions, allowing for its detection. researchgate.net

Beyond imaging, derivatives of related heterocyclic amines can form covalent adducts with biomolecules like DNA. The food mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a structurally similar compound, is known to form a major adduct at the C8 position of guanine (B1146940) in DNA. nih.gov Studying the conformational changes induced by such adducts provides insight into the mechanisms of mutagenesis and carcinogenesis. nih.gov This concept can be harnessed to design this compound-based probes to study DNA damage and repair pathways. The use of fluorinated nucleosides as chemical biology tools to "stall" DNA repair enzymes offers a powerful method to investigate these cellular processes, a strategy that could be adapted for thiazoloquinoxaline systems. nih.gov

Innovative Design of Novel Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The quinoxaline ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with various biological targets. nih.govmdpi.com The fusion of a thiazole (B1198619) ring to this core, as in this compound, creates a novel and versatile scaffold for drug design.

Researchers have utilized this scaffold to develop potential therapeutic agents targeting a variety of diseases. For example, a series of thiazolo[4,5-b]quinoxaline derivatives were designed and synthesized as potential DNA gyrase inhibitors, showing considerable antimicrobial activity against various bacteria and fungi. nih.gov The quinoxaline core has also been the basis for designing inhibitors of key enzymes in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs). nih.govfrontiersin.org The versatility of the scaffold is further demonstrated by its use in creating compounds with potential anxiolytic properties and insecticidal activity. nih.govresearchgate.net This body of work underscores the potential of the this compound framework as a starting point for the rational design of new drugs.

Current Challenges and Future Perspectives in Thiazolo[4,5-f]quinoxaline Research

While the thiazolo[4,5-f]quinoxaline scaffold holds immense promise, several challenges remain. For therapeutic applications, optimizing properties such as solubility, metabolic stability, and target specificity is crucial to translate promising in vitro results into effective clinical candidates. For materials science applications, challenges include achieving large-scale, cost-effective synthesis and ensuring long-term operational stability.

The future of thiazolo[4,5-f]quinoxaline research is bright and multifaceted. There is significant potential for designing more sophisticated fluorescent probes, including ratiometric and near-infrared probes for early disease diagnosis and for monitoring dynamic biological processes in living cells. nih.gov In medicinal chemistry, the scaffold remains a promising source of inspiration for developing novel kinase inhibitors, particularly for targets implicated in neurodegenerative disorders and cancer. pnrjournal.commdpi.com Continued exploration of structure-activity relationships will be key to refining the design of next-generation therapeutic agents. mdpi.com The synthetic versatility and tunable properties of the thiazolo[4,5-f]quinoxaline core ensure its continued relevance in the pursuit of novel materials and medicines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylthiazolo[4,5-f]quinoxaline, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of thioureidoisoquinoline intermediates, prepared by condensing 5-amino-isocoumarin with alkyl isothiocyanates. Critical parameters include reaction temperature (e.g., SnCl₂·2H₂O reduction at controlled heat) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or crystallization is essential to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress. Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) confirm structural integrity, while melting point analysis validates purity. For crystalline derivatives, X-ray diffraction (e.g., CCDC 1983315 in related quinoxalines) provides structural elucidation .

Q. What initial biological screening approaches are recommended for assessing the bioactivity of thiazoloquinoxaline derivatives?

  • Methodological Answer : Prioritize in vitro assays such as cyclooxygenase (COX-1/COX-2) inhibition for anti-inflammatory potential. For mutagenicity, use bacterial reverse mutation assays (e.g., Ames test with Salmonella typhimurium TA98). Dose-response curves and comparative analysis with structurally related heterocyclic amines (e.g., MeIQx) help establish baseline activity .

Advanced Research Questions

Q. How can researchers optimize cyclization conditions in the synthesis of this compound to improve scalability?

  • Methodological Answer : Replace traditional oxidants (e.g., K₃Fe(CN)₆) with greener alternatives like molecular oxygen or TEMPO to reduce waste. Employ microwave-assisted synthesis to accelerate cyclization kinetics. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate formation .

Q. What strategies resolve contradictions in bioactivity data between mutagenic and anti-inflammatory properties of thiazoloquinoxalines?

  • Methodological Answer : Conduct mechanistic studies to identify dual pathways (e.g., DNA adduct formation vs. COX enzyme inhibition). Use isotopic labeling (e.g., ¹⁴C) to track metabolic activation and detoxification routes. Cross-validate findings using human hepatocyte models and rodent toxicity assays to distinguish tissue-specific effects .

Q. What in vitro models are appropriate for studying the metabolic fate of this compound?

  • Methodological Answer : Primary human hepatocytes or CYP1A2-overexpressing cell lines (critical for HCA metabolism) can identify phase I/II metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects stable conjugates (e.g., N-glucuronides). Compare results with rat microsomal systems to assess interspecies metabolic differences .

Q. How to design structure-activity relationship (SAR) studies for thiazoloquinoxaline derivatives based on heterocyclic amine research?

  • Methodological Answer : Systematically vary substituents (e.g., alkyl vs. aryl groups at the 2-position) and evaluate effects on mutagenicity (Ames test) and enzyme inhibition (COX-1/2 IC₅₀). Molecular docking simulations against CYP1A2 or DNA repair proteins (e.g., O⁶-alkylguanine-DNA alkyltransferase) can predict bioactivity trends. Cross-reference with mutagenicity data from structurally related HCAs (e.g., DiMeIQx) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.